![molecular formula C34H58O8 B14502606 Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate CAS No. 63684-25-3](/img/structure/B14502606.png)
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is a chemical compound with the molecular formula C32H54O8. It is an ester derivative of hexanedioic acid (also known as adipic acid) and is characterized by the presence of two 10-[(2-methylacryloyl)oxy]decyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate typically involves the esterification of hexanedioic acid with 10-[(2-methylacryloyl)oxy]decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Scientific Research Applications
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of biodegradable materials for medical implants and devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release the active components, which can then interact with biological molecules. The specific pathways involved depend on the application and the target system.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester derivative of hexanedioic acid, used as a plasticizer.
Diisobutyl adipate: Similar in structure but with different alkyl groups, used in cosmetics and personal care products.
Uniqueness
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is unique due to its specific ester groups, which impart distinct chemical and physical properties
Properties
CAS No. |
63684-25-3 |
|---|---|
Molecular Formula |
C34H58O8 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
bis[10-(2-methylprop-2-enoyloxy)decyl] hexanedioate |
InChI |
InChI=1S/C34H58O8/c1-29(2)33(37)41-27-21-15-11-7-5-9-13-19-25-39-31(35)23-17-18-24-32(36)40-26-20-14-10-6-8-12-16-22-28-42-34(38)30(3)4/h1,3,5-28H2,2,4H3 |
InChI Key |
OKVUUYATYDVZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


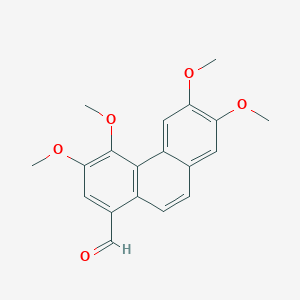
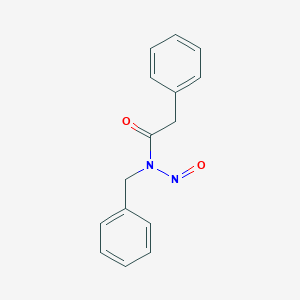
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)

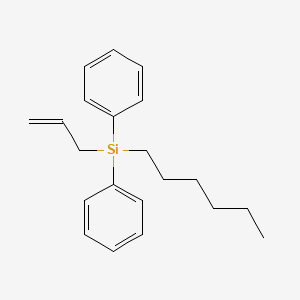
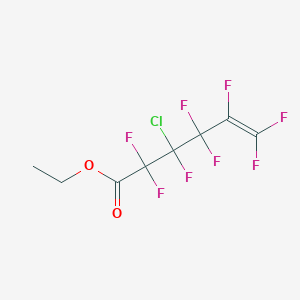
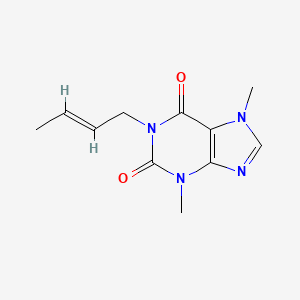
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
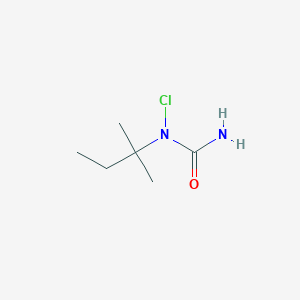
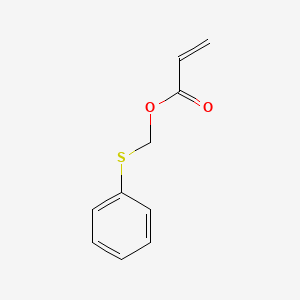
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
